molecular formula C9H9BrN2O4 B581729 Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate CAS No. 1211540-74-7

Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate

Cat. No.: B581729
CAS No.: 1211540-74-7
M. Wt: 289.085
InChI Key: ZHLUABBQKYUDCW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is a chemical compound with the molecular formula C9H9BrN2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate typically involves the reaction of 5-bromo-2-chloro-3-nitropyridine with ethyl glycolate in the presence of a base such as sodium hydride. The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 0°C to 20°C . The process yields the desired compound with a high degree of purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent quality control, and implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of 2-(5-bromo-3-aminopyridin-2-yl)acetate.

    Oxidation: Formation of oxidized pyridine derivatives.

Scientific Research Applications

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate nucleophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-nitropyridin-2-yl)acetate
  • Ethyl 2-(5-bromo-3-nitropyridin-2-yl)oxyacetate

Uniqueness

Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is unique due to the presence of both bromine and nitro groups on the pyridine ring.

Properties

IUPAC Name

ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-2-16-9(13)4-7-8(12(14)15)3-6(10)5-11-7/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLUABBQKYUDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744136
Record name Ethyl (5-bromo-3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211540-74-7
Record name Ethyl (5-bromo-3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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